molecular formula C6H4BBrF3K B1358464 Potassium (3-bromophenyl)trifluoroborate CAS No. 374564-34-8

Potassium (3-bromophenyl)trifluoroborate

Cat. No. B1358464
CAS RN: 374564-34-8
M. Wt: 262.91 g/mol
InChI Key: NIDYRVJZTADCGO-UHFFFAOYSA-N
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Description

Potassium (3-bromophenyl)trifluoroborate is a chemical compound with the molecular formula C6H4BBrF3K and a molecular weight of 262.91 g/mol . It exists as a white to almost white powder or crystal. This compound is part of a special class of organoboron reagents known as trifluoroborates. Trifluoroborates offer advantages over corresponding boronic acids and esters due to their moisture- and air-stability, as well as their compatibility with strong oxidative conditions .


Synthesis Analysis

The synthesis of Potassium (3-bromophenyl)trifluoroborate involves nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates. The optimized conditions typically use two equivalents of the reagent with one equivalent of alcohol in the presence of a catalyst or under thermal conditions .


Chemical Reactions Analysis

Trifluoroborates serve as versatile coupling partners in various C–C bond-forming reactions. They are compatible with a wide range of functional groups and exhibit high reactivity. For example, they participate in Suzuki–Miyaura-type cross-coupling reactions, where they react with aryl halides to form new carbon-carbon bonds. Additionally, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, preserving the boron functionality .


Physical And Chemical Properties Analysis

  • Melting Point : Approximately 189°C .

Scientific Research Applications

Cross-Coupling Reactions

Potassium (3-bromophenyl)trifluoroborate is widely used as a nucleophilic coupling partner in metal-catalyzed cross-coupling reactions. These reactions are often catalyzed by metals such as copper, rhodium, nickel, or palladium and are crucial for forming carbon-carbon bonds in organic synthesis .

Precursors for Difluoroboranes

This compound serves as a precursor for difluoroboranes, which are useful intermediates in organic synthesis and materials science due to their unique chemical properties .

Moisture- and Air-Stable Reagents

Unlike the corresponding boronic acids and esters, potassium trifluoroborate salts, including Potassium (3-bromophenyl)trifluoroborate, are moisture- and air-stable. This stability makes them advantageous for use in various chemical reactions under conditions where other reagents might decompose .

Compatibility with Oxidative Conditions

Potassium trifluoroborate salts are remarkably compliant with strong oxidative conditions, which broadens their applicability in chemical reactions that require such environments .

Safety and Hazards

  • Precautionary Statements :
    • P362 : Take off contaminated clothing and wash before reuse .

Mechanism of Action

Target of Action

Potassium (3-bromophenyl)trifluoroborate is a special class of organoboron reagents . The primary targets of this compound are unsaturated alkyl- or aryltrifluoroborates . These targets play a crucial role in various chemical reactions, particularly in the formation of carbon-carbon (C-C) bonds .

Mode of Action

Potassium (3-bromophenyl)trifluoroborate interacts with its targets through a process known as epoxidation . In this process, the compound reacts with the C=C bonds in unsaturated alkyl- or aryltrifluoroborates . This interaction results in full conversion and selectivity, avoiding degradation of the boron functionality .

Biochemical Pathways

The action of Potassium (3-bromophenyl)trifluoroborate affects the Suzuki–Miyaura-type reactions . This compound, as an organoboron reagent, is used as the primary boron source in these reactions . The downstream effects include the formation of C-C bonds, which are crucial in various biochemical pathways .

Pharmacokinetics

It’s known that this compound is moisture- and air-stable , which suggests that it may have good stability and bioavailability under various conditions.

Result of Action

The molecular and cellular effects of Potassium (3-bromophenyl)trifluoroborate’s action are primarily seen in its ability to facilitate the formation of C-C bonds . This is a crucial process in organic synthesis, leading to the creation of complex organic compounds .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Potassium (3-bromophenyl)trifluoroborate. This compound is known to be moisture- and air-stable , suggesting that it can maintain its efficacy and stability in various environmental conditions. It’s important to note that it should be stored under inert gas and is sensitive to moisture , indicating that certain environmental factors can still impact its stability and efficacy.

properties

IUPAC Name

potassium;(3-bromophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BBrF3.K/c8-6-3-1-2-5(4-6)7(9,10)11;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIDYRVJZTADCGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC(=CC=C1)Br)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BBrF3K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635525
Record name Potassium (3-bromophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium (3-bromophenyl)trifluoroborate

CAS RN

374564-34-8
Record name Potassium (3-bromophenyl)(trifluoro)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium (3-Bromophenyl)trifluoroborate
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